
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2
説明
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 is a peptide that has gained attention in the scientific research community due to its ability to act as a substrate for proteases. This peptide is commonly used in biochemical and physiological studies to investigate protease activity and inhibition.
作用機序
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 acts as a substrate for proteases. The peptide contains a fluorogenic group (Mca) and a quenching group (Dnp) that are separated by a peptide bond. When the peptide is cleaved by a protease, the Mca group is released, and its fluorescence is detected. The rate of fluorescence increase is proportional to the rate of protease activity.
Biochemical and Physiological Effects:
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 has no known biochemical or physiological effects. It is used solely as a research tool to investigate protease activity and inhibition.
実験室実験の利点と制限
The advantages of using Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 in lab experiments are its high sensitivity, specificity, and versatility. The peptide can be used to study a wide range of proteases, and its fluorescence can be detected using standard laboratory equipment. The limitations of using this peptide are its cost and its potential for false positives. The peptide may be cleaved by non-specific proteases, leading to false positive results.
将来の方向性
There are several future directions for the use of Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 in scientific research. One direction is the development of new protease inhibitors using high-throughput screening methods. Another direction is the investigation of protease activity in disease states, such as cancer and Alzheimer's disease. Additionally, the peptide could be used to study the proteolytic degradation of proteins and peptides in the environment, such as in soil or water. Finally, the peptide could be used in the development of biosensors for protease detection.
科学的研究の応用
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 is widely used in scientific research to investigate protease activity and inhibition. It is used to screen protease inhibitors and to study the kinetics of protease-catalyzed reactions. This peptide is also used to study the proteolytic degradation of proteins and peptides.
特性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70N12O19/c1-29(2)20-41(62-46(70)22-31-23-50(76)88-45-25-34(87-5)14-15-36(31)45)55(80)65-40(17-18-48(72)73)54(79)67-51(30(3)4)57(82)66-43(26-49(74)75)53(78)61-28-47(71)63-42(21-32-27-60-37-11-7-6-10-35(32)37)56(81)64-39(52(58)77)12-8-9-19-59-38-16-13-33(68(83)84)24-44(38)69(85)86/h6-7,10-11,13-16,23-25,27,29-30,39-43,51,59-60H,8-9,12,17-22,26,28H2,1-5H3,(H2,58,77)(H,61,78)(H,62,70)(H,63,71)(H,64,81)(H,65,80)(H,66,82)(H,67,79)(H,72,73)(H,74,75)/t39-,40-,41-,42-,43-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCQYIIJLQHHB-OZJJTWAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H70N12O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1227.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-Methoxy-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1495285.png)
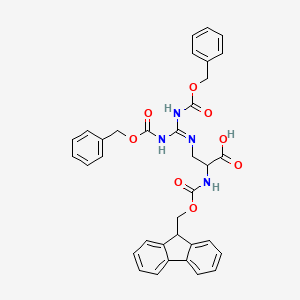
![[1,1':4',1''-Terphenyl]-2',3,3'',5,5''-pentacarboxylic acid](/img/structure/B1495307.png)
![8-Bromo-N-(furan-2-ylmethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1495310.png)
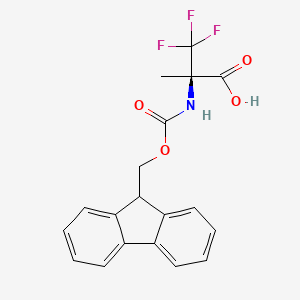

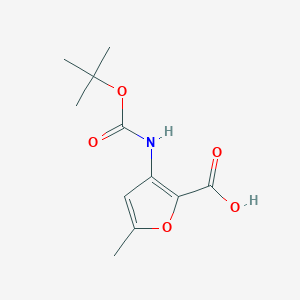
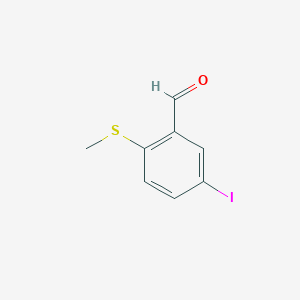
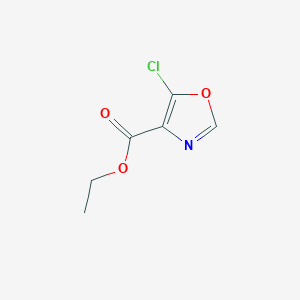
![9,9'-Spirobi[9H-fluorene], 2-chloro-](/img/structure/B1495347.png)
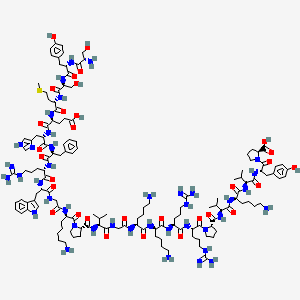

![(2Z)-2-[(E)-3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1495360.png)
